molecular formula C12H8ClI B2652136 4-Chloro-4'-iodobiphenyl CAS No. 60200-91-1

4-Chloro-4'-iodobiphenyl

Cat. No.: B2652136
CAS No.: 60200-91-1
M. Wt: 314.55
InChI Key: HCHAMYGZDLHKMD-UHFFFAOYSA-N
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Description

4-Chloro-4’-iodobiphenyl is an organic compound with the molecular formula C12H8ClI. It is a biphenyl derivative where one phenyl ring is substituted with a chlorine atom and the other with an iodine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-4’-iodobiphenyl can be synthesized through various methods. One common approach involves the halogenation of biphenyl. For instance, a Friedel-Crafts acylation reaction can be employed, where biphenyl is reacted with chlorobenzene and iodobenzene in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under controlled temperatures to ensure the selective substitution of chlorine and iodine atoms on the biphenyl rings .

Industrial Production Methods

In industrial settings, the production of 4-Chloro-4’-iodobiphenyl may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of eco-friendly catalysts and solvents is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4’-iodobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation may produce biphenyl derivatives with additional functional groups .

Scientific Research Applications

4-Chloro-4’-iodobiphenyl has several applications in scientific research:

    Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Material Sciences: It is utilized in the creation of advanced materials, including polymers and liquid crystals.

    Biological Studies: Researchers use it to study the effects of halogenated biphenyls on biological systems.

Mechanism of Action

The mechanism of action of 4-Chloro-4’-iodobiphenyl involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor functions in cellular signaling. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-4’-iodobiphenyl is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties. This dual halogenation allows for versatile chemical modifications and applications that are not possible with mono-halogenated biphenyls .

Properties

IUPAC Name

1-chloro-4-(4-iodophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClI/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHAMYGZDLHKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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